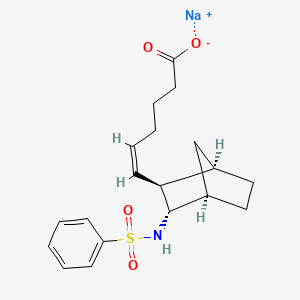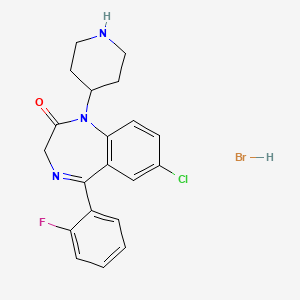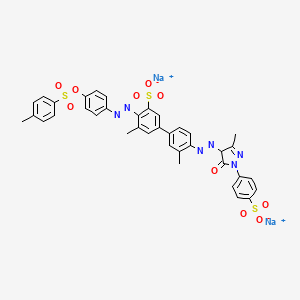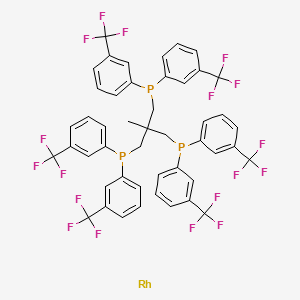
C(RhH3(CF3PPP))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C(RhH3(CF3PPP)) is a rhodium-based complex that has garnered attention in the field of organometallic chemistry. This compound is characterized by the presence of a rhodium center coordinated with three hydride ligands and a trifluoromethyl-substituted triphenylphosphine ligand. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C(RhH3(CF3PPP)) typically involves the reaction of a rhodium precursor with a trifluoromethyl-substituted triphenylphosphine ligand under controlled conditions. One common method involves the use of rhodium trichloride as the starting material, which is reacted with the ligand in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center.
Industrial Production Methods
While the industrial production methods for C(RhH3(CF3PPP)) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
C(RhH3(CF3PPP)): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced further to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, carbon monoxide, or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
Scientific Research Applications
C(RhH3(CF3PPP)): has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: The compound is utilized in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which C(RhH3(CF3PPP)) exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as hydrogenation and C-H activation. The trifluoromethyl-substituted triphenylphosphine ligand enhances the stability and reactivity of the complex, allowing for efficient catalysis.
Comparison with Similar Compounds
Similar Compounds
Tris(triphenylphosphine)rhodium carbonyl hydride: This compound is similar in that it also contains a rhodium center coordinated with triphenylphosphine ligands, but it includes a carbonyl ligand instead of a trifluoromethyl group.
Rhodium(III) chloride trihydrate: Another rhodium-based compound, but with different ligands and oxidation state.
Uniqueness
C(RhH3(CF3PPP)): is unique due to the presence of the trifluoromethyl-substituted triphenylphosphine ligand, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various catalytic processes, making it a valuable compound for both research and industrial applications.
Properties
CAS No. |
204906-24-1 |
|---|---|
Molecular Formula |
C47H33F18P3Rh |
Molecular Weight |
1135.6 g/mol |
IUPAC Name |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium |
InChI |
InChI=1S/C47H33F18P3.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;/h2-25H,26-28H2,1H3; |
InChI Key |
NAQOYKOVKNJGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


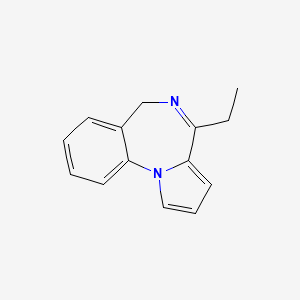

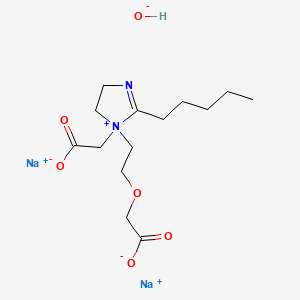

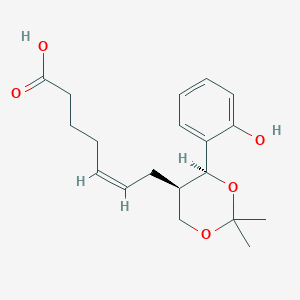
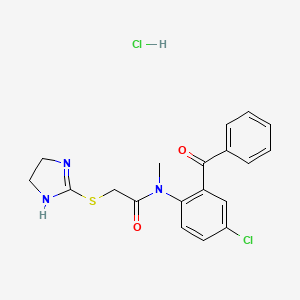
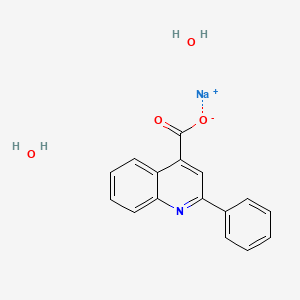
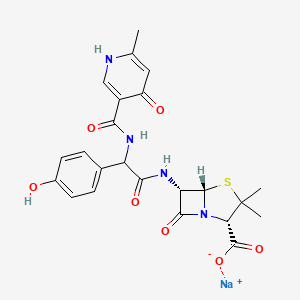
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
